![molecular formula C12H7ClF3N3O B7568292 2-amino-6-chloro-N-(2,4,5-trifluorophenyl)pyridine-4-carboxamide](/img/structure/B7568292.png)
2-amino-6-chloro-N-(2,4,5-trifluorophenyl)pyridine-4-carboxamide
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Overview
Description
TAK-659 is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) that is being studied for its potential as a treatment for various types of cancer. BTK is a key mediator of B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of malignant B-cells. By inhibiting BTK, TAK-659 has the potential to disrupt BCR signaling and induce apoptosis in cancer cells.
Mechanism of Action
TAK-659 binds to the ATP-binding site of BTK and prevents its phosphorylation, thereby inhibiting downstream signaling events that are critical for the survival and proliferation of malignant B-cells. This leads to the induction of apoptosis and the suppression of tumor growth.
Biochemical and Physiological Effects:
In addition to its effects on 2-amino-6-chloro-N-(2,4,5-trifluorophenyl)pyridine-4-carboxamide signaling and tumor growth, TAK-659 has been shown to have other biochemical and physiological effects. For example, TAK-659 can inhibit the production of cytokines and chemokines that are involved in the immune response, which may have implications for its use in combination with immunotherapies.
Advantages and Limitations for Lab Experiments
One advantage of TAK-659 is its high potency and selectivity for BTK, which makes it an attractive tool for studying the role of 2-amino-6-chloro-N-(2,4,5-trifluorophenyl)pyridine-4-carboxamide signaling in cancer. However, one limitation is that TAK-659 is not currently available as a clinical drug, which may limit its utility in translational research.
Future Directions
There are several future directions for research on TAK-659. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the study of TAK-659 in combination with immunotherapies, which may enhance the anti-tumor immune response. Finally, there is interest in the development of clinical trials to evaluate the safety and efficacy of TAK-659 in patients with various types of cancer.
In conclusion, TAK-659 is a promising small molecule inhibitor that has shown significant potential as a treatment for various types of cancer. Its high potency and selectivity for BTK make it an attractive tool for studying the role of 2-amino-6-chloro-N-(2,4,5-trifluorophenyl)pyridine-4-carboxamide signaling in cancer, and there are several future directions for research on this compound.
Synthesis Methods
The synthesis of TAK-659 involves several steps, starting with the reaction of 2,4,5-trifluorobenzonitrile with 2-amino-6-chloropyridine in the presence of a base to yield 2-amino-6-chloro-N-(2,4,5-trifluorophenyl)pyridine. The carboxamide group is then introduced by treating the intermediate with an appropriate carboxylic acid derivative in the presence of a coupling agent. The final product is obtained after purification by column chromatography.
Scientific Research Applications
TAK-659 has been studied extensively in preclinical models of various types of cancer, including B-cell lymphomas, chronic lymphocytic leukemia, and multiple myeloma. In these studies, TAK-659 has been shown to inhibit 2-amino-6-chloro-N-(2,4,5-trifluorophenyl)pyridine-4-carboxamide signaling, induce apoptosis, and suppress tumor growth both in vitro and in vivo.
properties
IUPAC Name |
2-amino-6-chloro-N-(2,4,5-trifluorophenyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N3O/c13-10-1-5(2-11(17)19-10)12(20)18-9-4-7(15)6(14)3-8(9)16/h1-4H,(H2,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJKDEVRHLDSEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1N)Cl)C(=O)NC2=CC(=C(C=C2F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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